2-Methyl-5-nitropyrimidin-4-amine

Description

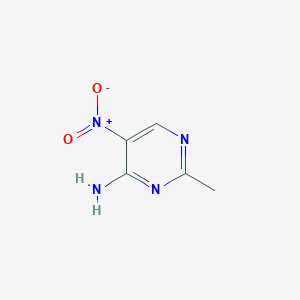

2-Methyl-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a nitro group (-NO₂) at position 5, a methyl group (-CH₃) at position 2, and an amine (-NH₂) at position 4. Pyrimidine derivatives are widely studied for their biological activity and structural diversity, particularly in pharmaceutical and agrochemical applications. The nitro group enhances electrophilic character, while the methyl group influences steric and electronic effects, impacting solubility and intermolecular interactions .

Properties

IUPAC Name |

2-methyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDYBDCMXKTJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300927 | |

| Record name | 2-Methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-59-6 | |

| Record name | 2-Methyl-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via hydrogenolytic cleavage of the C–Cl bond, followed by nucleophilic displacement with ammonia derived from ammonium hydroxide. Key parameters include:

-

Catalyst : 10% palladium on carbon (Pd/C) facilitates selective dechlorination at the 4-position while preserving the nitro group at position 5.

-

Solvent System : Tetrahydrofuran (THF) and aqueous ammonium hydroxide (28%) provide a biphasic medium that enhances reagent solubility and reaction efficiency.

-

Atmosphere : Hydrogen gas (H₂) at ambient pressure ensures continuous reduction of the palladium catalyst.

A representative procedure involves stirring 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 g, 4.4 mmol) with Pd/C (0.1 g) in THF (10 mL) and ammonium hydroxide (10 mL) under H₂ for 16 hours at room temperature. The nitro group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate against over-reduction.

Yield and Purity Optimization

Post-reaction workup includes filtration to recover the catalyst, followed by solvent evaporation and recrystallization. The crude product typically achieves >97% purity (HPLC) with yields exceeding 95% under optimized conditions. Impurities such as residual ethanol or unreacted starting material are minimized through controlled solvent removal and washing protocols.

Alternative Synthetic Pathways and Comparative Analysis

While the palladium-catalyzed route dominates industrial production, alternative methods have been explored for niche applications:

Nitration of Preformed Pyrimidine Amines

Though less common due to functional group incompatibility, direct nitration of 2-methylpyrimidin-4-amine has been theorized. Nitrating agents like mixed acids (HNO₃/H₂SO₄) could introduce the nitro group at position 5, guided by the methyl group’s ortho-directing effects. However, this method risks over-nitration or decomposition of the amine moiety, rendering it impractical for large-scale use.

Reductive Amination of Nitro-Substituted Intermediates

Hydrogenation of 2-methyl-5-nitro-4-nitrosopyrimidine represents another potential route. For example, platinum-molybdenum (Pt-Mo) catalysts on activated carbon have demonstrated efficacy in reducing nitroso groups to amines in related pyridine systems, achieving conversions >98%. Adapting this to pyrimidines would require careful tuning of catalyst composition to avoid side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Standards

Commercial batches must adhere to pharmacopeial specifications:

-

HPLC Purity : ≥99.0%

-

Residual Solvents : <500 ppm (ICH Q3C guidelines)

Scientific Research Applications

2-Methyl-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can participate in redox reactions, influencing the compound’s activity and interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-methyl-5-nitropyrimidin-4-amine with structurally similar pyrimidine derivatives, emphasizing substituent positions, molecular properties, and functional differences.

Key Findings from Comparative Studies

Electron Effects and Reactivity :

- The nitro group in this compound increases electrophilicity at position 5, making it reactive toward nucleophilic substitution. This contrasts with methoxy-substituted analogs (e.g., 2-methoxy-5-nitropyrimidin-4-amine), where the electron-donating methoxy group reduces electrophilicity but enhances solubility .

- Chlorine substituents (e.g., in 2-chloro-6-methyl-5-nitropyrimidin-4-amine) further polarize the pyrimidine ring, facilitating interactions with aromatic systems via C–H⋯Cl bonds .

Hydrogen Bonding and Crystal Packing: Nitro and amine groups enable N–H⋯O/N hydrogen bonding, as seen in 5-bromo-2-chloropyrimidin-4-amine, which forms dimers and 2D networks . Intramolecular N–H⋯N bonds are common in aminomethyl derivatives (e.g., 5-(aminomethyl)-2-methylpyrimidin-4-amine), stabilizing planar conformations .

Biological Implications: Pyrimidine derivatives with nitro groups often exhibit antimicrobial activity. Aminomethyl-substituted derivatives are intermediates in drug synthesis, particularly for immunomodulators and antivirals .

Biological Activity

2-Methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C5H6N4O2

- Molecular Weight : 142.13 g/mol

- Structure : The compound features a pyrimidine ring with a methyl and a nitro group at specific positions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group is known to play a significant role in the compound's ability to inhibit specific biological pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development.

- Antiproliferative Effects : Studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa and A549, with IC50 values indicating effective inhibition of cell growth.

Biological Activity Data

| Activity | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 0.058 | |

| Antiproliferative | A549 | 0.035 | |

| Enzyme Inhibition | FGFR | N/A |

Case Studies

-

Antitumor Activity :

A study evaluated the antitumor efficacy of this compound in xenograft models of human gastric carcinoma. The results indicated significant tumor size reduction compared to control groups, showcasing its potential as an anticancer agent (Figure 1). Tumor Size Reduction Figure 1: Tumor size reduction in SNU-16 human gastric carcinoma xenograft model after treatment with varying doses of the compound. -

Chronic Myelogenous Leukemia (CML) Treatment :

Research highlighted the compound's structural analogs in the context of CML treatments, comparing their binding affinities and inhibitory effects against tyrosine kinases involved in the disease (Moreno Fuquen et al., 2021). The study emphasized that modifications to the nitro group enhance binding efficacy and therapeutic potential against resistant strains of leukemia cells.

Q & A

Basic: What are the common synthetic routes for 2-methyl-5-nitropyrimidin-4-amine, and how are reaction conditions optimized?

This compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines with methylamine. Key steps include:

- Using Pd catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance regioselectivity .

- Optimizing solvent polarity (e.g., toluene or DMF) to balance reaction rate and product stability .

- Monitoring reaction progress via TLC and NMR to confirm nitro-group retention and amine substitution .

Advanced: How can factorial design improve the synthesis of this compound derivatives?

Factorial design allows systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio) to optimize yield and purity:

- Response Surface Methodology (RSM) identifies interactions between variables, such as how elevated temperatures (80–100°C) accelerate amination but risk nitro-group degradation .

- Central Composite Design (CCD) can resolve contradictions between reaction rate and byproduct formation .

Basic: What crystallographic techniques are used to characterize this compound derivatives?

X-ray crystallography (e.g., P1 space group analysis) reveals:

- Intramolecular N–H⋯N hydrogen bonds (2.982 Å) stabilizing the pyrimidine core .

- Dihedral angles (e.g., 11.3–70.1°) between substituents and the pyrimidine ring, influencing molecular conformation .

- Weak interactions (C–H⋯F, π–π stacking) contributing to crystal packing .

Advanced: How do substituents on the pyrimidine ring affect biological activity?

Substituent choice (e.g., 4-fluoroanilino vs. 4-trifluoromethyl groups) impacts:

- Hydrogen-bonding networks : Longer N4⋯N5 distances (2.982 Å vs. 2.940 Å in chlorophenyl analogs) reduce intramolecular stabilization, altering bioactivity .

- Hydrophobic interactions : Bulky substituents (e.g., trifluoromethyl) enhance membrane permeability but may sterically hinder target binding .

Basic: How are biological activities (e.g., antibacterial) assessed for this compound analogs?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Structure-Activity Relationship (SAR) studies correlate substituent electronic effects (e.g., nitro-group electron withdrawal) with potency .

Advanced: How can contradictions in bioactivity data between analogs be resolved?

Contradictions arise from:

- Polymorphism : Different crystal forms (e.g., polymorphs of N-(4-chlorophenyl) derivatives) exhibit varying solubility and stability, affecting bioavailability .

- Conformational flexibility : Substituents like 4-fluorophenylaminomethyl adopt distinct dihedral angles (70.1° vs. 24.5° in methoxyphenyl analogs), altering target engagement .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

- Density Functional Theory (DFT) calculates charge distribution at C4 and C5 positions, identifying preferential amination sites .

- Molecular docking evaluates steric and electronic compatibility with biological targets (e.g., bacterial dihydrofolate reductase) .

Basic: How is stability ensured during storage of nitro-substituted pyrimidines?

- Light-sensitive storage : Amber vials prevent nitro-group photodegradation .

- Desiccants : Reduce hydrolysis risks in humid environments .

- Polymorph screening : Identifies stable crystalline forms via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.